CGC-11098
Description
CGC-11098 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is characterized by a bromine- and chlorine-substituted phenyl ring conjugated to a boronic acid functional group, which confers unique physicochemical and biological properties. Key parameters include:
- LogP (octanol-water partition coefficient): Computed values range from 0.0 (iLOGP) to 2.15 (XLOGP3), indicating moderate lipophilicity .
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous media .
- Safety profile: No Pan-Assay Interference Compounds (PAINS) alerts, but one Brenk structural alert .
This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .
Properties
CAS No. |
306292-64-8 |
|---|---|
Molecular Formula |
C17H42Cl4N4 |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-ethyl-N'-[[2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine;tetrahydrochloride |
InChI |
InChI=1S/C17H38N4.4ClH/c1-3-18-9-5-7-11-20-14-16-13-17(16)15-21-12-8-6-10-19-4-2;;;;/h16-21H,3-15H2,1-2H3;4*1H |
InChI Key |
AXRCRLGWQBZVSB-UHFFFAOYSA-N |
SMILES |
CCNCCCCNCC1CC1CNCCCCNCC.Cl.Cl.Cl.Cl |
Canonical SMILES |
CCNCCCCNCC1CC1CNCCCCNCC.Cl.Cl.Cl.Cl |
Other CAS No. |
306292-65-9 |
Synonyms |
3,8,13,18-tetraaza-10,11-((E)-1,2-cyclopropyl)eicosane tetrahydrochloride SL-11093 SL11093 |
Origin of Product |
United States |
Preparation Methods
The synthesis of CGC-11098 involves the preparation of polyamine analogues. These compounds are typically synthesized through a series of chemical reactions that introduce specific functional groups to the polyamine backbone. The preparation method for this compound includes the use of cycloalkyl or alkene groups between the second and third amine positions . The industrial production methods for this compound are not extensively documented, but they likely involve large-scale chemical synthesis techniques similar to those used for other polyamine analogues .
Chemical Reactions Analysis
CGC-11098 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding amine oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
In chemistry, it is used to study the structural constraints of polyamine block of strongly rectifying mutant potassium channels . In biology, CGC-11098 has been shown to induce nucleosomal array oligomerization and inhibit yeast cell growth, making it a valuable tool for studying chromatin structure and function . In medicine, this compound is being investigated for its potential as an anti-cancer agent due to its ability to modulate polyamine metabolism and inhibit tumor cell growth . Additionally, this compound has applications in industry, particularly in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of CGC-11098 involves its interaction with polyamine metabolic pathways. This compound competes with natural polyamines for intracellular binding sites, thereby modulating polyamine biosynthesis and catabolism . This modulation can lead to the inhibition of tumor cell growth and the induction of nucleosomal array oligomerization . The molecular targets of this compound include various enzymes involved in polyamine metabolism, such as ornithine decarboxylase and spermidine/spermine N1-acetyltransferase .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
CGC-11098 belongs to a class of halogenated phenylboronic acids. Key analogues include:
(3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87)
(6-Bromo-2,3-dichlorophenyl)boronic acid (similarity score: 0.71) .
These compounds share a brominated and chlorinated aromatic core but differ in substituent positions and additional functional groups.
Physicochemical Properties
| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid (Analog 1) | (6-Bromo-2,3-dichlorophenyl)boronic acid (Analog 2) |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 269.72 g/mol |
| LogP (XLOGP3) | 2.15 | ~2.10 (estimated) | ~2.85 (estimated) |
| TPSA | 40.46 Ų | 40.46 Ų | 40.46 Ų |
| Solubility | 0.24 mg/mL | 0.18 mg/mL (estimated) | 0.09 mg/mL (estimated) |
| Synthesis Accessibility | 2.07 | Not reported | Not reported |
Key Observations:
- Analog 2 has higher molecular weight and LogP due to an additional chlorine atom, reducing aqueous solubility compared to this compound .
- All analogues share similar topological polar surface area (TPSA), suggesting comparable passive membrane permeability.
Research Findings and Implications
Drug Development Potential: this compound’s lack of CYP inhibition and P-gp substrate activity makes it a favorable candidate for CNS-targeted therapies compared to analogues with higher metabolic liabilities .
Structural Optimization: Substitution patterns directly influence LogP and solubility. For instance, Analog 2’s dichloro substitution enhances lipophilicity but reduces bioavailability .
Safety Considerations: The absence of PAINS alerts in this compound reduces risks of off-target interactions, a critical advantage over analogues with structural alerts .
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